UCM 608

Descripción

Structure

3D Structure

Propiedades

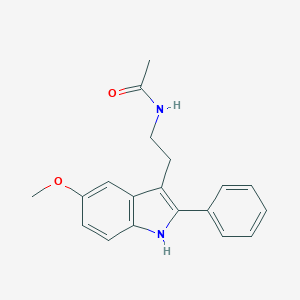

IUPAC Name |

N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCLARYYBGKCHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398573 |

Source

|

| Record name | 2-PHENYLMELATONIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151889-03-1 |

Source

|

| Record name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151889-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PHENYLMELATONIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

UCM 608 mechanism of action

An in-depth analysis of the provided search results indicates a significant discrepancy between the requested topic and the available information. The query for "UCM 608 mechanism of action" did not yield any results pertaining to a pharmacological compound or therapeutic agent. Instead, the search results consistently refer to a series of IP PBX (Private Branch Exchange) hardware products manufactured by Grandstream Networks, specifically the UCM series, which includes models like the UCM6200 and UCM6300 series.

The provided search results detail the technical specifications of these telecommunications devices, including:

-

Hardware specifications: Processor type, RAM, and flash memory.

-

Performance metrics: Maximum users, concurrent calls, and video conferencing capabilities.

-

Connectivity: Network ports, peripheral ports (USB, SD), and FXO/FXS ports for telephone lines.

-

Software features: Support for various communication protocols (SIP, SRTP, TLS), security features like firewalls and encryption, and management interfaces.

There is no information within the search results that discusses or alludes to a pharmacological mechanism of action, experimental protocols, signaling pathways, or any data related to drug development for a compound named "UCM 608." One search result mentions a "PA 608N - Clinical Pharmacology" course, but this is a course identifier and not related to a specific molecule.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the mechanism of action of "UCM 608" as a pharmacological agent. The available information suggests that "UCM 608" is likely a model number for a telecommunications device and not a designation for a chemical or biological entity with a therapeutic purpose.

For researchers, scientists, and drug development professionals seeking information on a pharmacological agent, it is crucial to ensure the correct nomenclature is being used. If "UCM 608" is an internal codename or a less common identifier for a known compound, additional context or alternative names would be necessary to conduct a meaningful search for its mechanism of action. Without such information, a detailed technical guide as requested cannot be generated.

UCM 608: A Technical Guide to a High-Affinity Melatonin MT1/MT2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UCM 608, a potent agonist for the melatonin (B1676174) MT1 and MT2 receptors. This document consolidates available data on its binding affinity, details the canonical signaling pathways associated with MT1 and MT2 receptor activation, and furnishes detailed experimental protocols for the characterization of similar compounds.

Core Data Presentation

UCM 608 is a high-affinity ligand for both MT1 and MT2 melatonin receptors. The available quantitative data for its binding affinity is summarized below.

| Compound | Receptor | pKi | Ki (nM) |

| UCM 608 | MT1 | 10.7 | 0.02 |

| UCM 608 | MT2 | 10.4 | 0.04 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the provided pKi values.[1]

Melatonin Receptor Signaling Pathways

Melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[2] Activation of these receptors by an agonist like UCM 608 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA).

In addition to the canonical Gαi/o pathway, melatonin receptors can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[2] Furthermore, MT1 and MT2 receptor activation can modulate other signaling pathways, including the ERK1/2 MAPK pathway.[3]

Below is a diagram illustrating the primary signaling pathways of MT1 and MT2 receptors.

Experimental Workflow for Agonist Characterization

The characterization of a novel GPCR agonist like UCM 608 typically follows a structured experimental workflow. This process begins with determining the binding affinity of the compound for its target receptors, followed by functional assays to assess its efficacy and potency in modulating downstream signaling pathways.

Detailed Experimental Protocols

While specific experimental protocols for the characterization of UCM 608 are not publicly available, this section provides detailed, representative methodologies for key experiments used to evaluate melatonin receptor agonists.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4]

1. Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human MT1 or MT2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity radioligand for melatonin receptors.

-

Test Compound: UCM 608 or other compounds of interest.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known melatonin receptor ligand (e.g., 10 µM melatonin).

-

Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

For determining total binding, add only the radioligand and membranes.

-

For determining non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay

This assay measures the ability of an agonist to modulate the intracellular levels of cAMP, a key second messenger in the melatonin receptor signaling pathway.[7][8]

1. Materials:

-

Cells: Live cells expressing the MT1 or MT2 receptor (e.g., HEK293 or CHO cells).

-

Test Compound: UCM 608 or other compounds of interest.

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, FRET, or luminescence-based detection).

-

Cell Culture Medium and Reagents.

2. Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with a stimulation buffer.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For Gi-coupled receptors like MT1 and MT2, the agonist will inhibit this forskolin-induced cAMP accumulation.

-

Incubate for a specific period (e.g., 30 minutes) at 37°C.

-

Lyse the cells (if required by the detection kit).

-

Add the cAMP detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

3. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the plate reader to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. GloSensor™ cAMP Assay Protocol [promega.com]

- 8. promega.com [promega.com]

UCM 608: A High-Affinity Ligand for Melatonin Receptors

An In-depth Technical Guide on the Pharmacological Profile of UCM 608

This technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with UCM 608, a potent agonist for melatonin (B1676174) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

UCM 608, also known as 2-phenylmelatonin, demonstrates high-affinity binding to both melatonin receptor subtypes, MT1 and MT2. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are a measure of the binding affinity of a ligand to a receptor. A higher pKi value indicates a stronger binding affinity.

Quantitative Binding Affinity Data

The binding affinities of UCM 608 for the human MT1 and MT2 receptors are summarized in the table below. These values have been determined through radioligand binding assays.[1]

| Ligand | Receptor | pKi |

| UCM 608 | MT1 | 10.7 |

| UCM 608 | MT2 | 10.4 |

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the pKi values for UCM 608 is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (UCM 608) to displace a radiolabeled ligand from the melatonin receptors. A commonly used radioligand for this purpose is 2-[¹²⁵I]iodomelatonin.

Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

-

2-[¹²⁵I]iodomelatonin (Radioligand).

-

UCM 608 (unlabeled competitor).

-

Binding buffer (e.g., 75 mM Tris-HCl, pH 7.4, containing 12 mM MgCl₂ and 5 mM EDTA).[2]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Experimental Workflow:

The following diagram illustrates the general workflow for a radioligand competition binding assay.

References

An In-depth Technical Guide on the Role of PF-670462 in Circadian Rhythm Research

An Important Note on the Subject of this Guide: Initial searches for the compound "UCM-608" did not yield any relevant results in the context of circadian rhythm research. It is highly probable that this designation is incorrect or refers to a non-publicly documented internal compound code. Therefore, this guide focuses on PF-670462 , a well-characterized and extensively studied small molecule inhibitor of Casein Kinase 1 (CK1) that plays a pivotal role in circadian rhythm research. PF-670462 serves as an exemplary case study for understanding the therapeutic potential of targeting CK1 in circadian-related disorders.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of the circadian clock and the pharmacological tools used to investigate and modulate it.

Introduction to PF-670462 and its Target: Casein Kinase 1

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes over a roughly 24-hour cycle. At the heart of this molecular clock lies a transcription-translation feedback loop involving a set of core clock proteins. Among the key regulators of this loop are the Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε. These serine/threonine kinases play a crucial role in the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are the negative regulators of the core clock machinery. Phosphorylation of PER proteins by CK1δ/ε marks them for degradation, a critical step that determines the period length of the circadian rhythm.

PF-670462 is a potent and selective small molecule inhibitor of both CK1ε and CK1δ. Its ability to modulate the circadian clock by preventing the degradation of PER proteins has made it an invaluable tool in circadian biology research and a potential therapeutic agent for circadian rhythm-related disorders.[1]

Quantitative Data on PF-670462

The following tables summarize the key quantitative data for PF-670462 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of PF-670462

| Target | IC50 (nM) | Assay Conditions | Reference(s) |

| Casein Kinase 1ε (CK1ε) | 7.7 | Recombinant human CK1ε | |

| Casein Kinase 1δ (CK1δ) | 14 | Recombinant human CK1δ | |

| PER Protein Nuclear Translocation | EC50 = 290 nM | Cellular assay |

Table 2: Effects of PF-670462 on Circadian Period Length

| Model System | Concentration / Dose | Period Lengthening | Reference(s) |

| Wild-Type Mouse Fibroblasts | 1 µM | Extended to ~33 hours | [2] |

| Rat-1 Fibroblasts (Per2::Luc) | 1 µM | Significant, dose-dependent | [2] |

| Mouse SCN Slices (PER2::Luc) | 1 µM | Lengthened by up to 8 hours | [3] |

| Wild-Type Mice (in vivo) | 10 mg/kg/day | ~0.44 hours | [3] |

| Wild-Type Mice (in vivo) | 30 mg/kg/day | ~0.8 hours | [3] |

| Vipr2-/- Mice (arrhythmic) | 30 mg/kg/day | Induced robust 24-hour activity cycles | [2] |

| Rats (in vivo) | 50 mg/kg | Phase delay of ~4.5 hours in liver and pancreas clock gene expression | [4] |

Signaling Pathway of PF-670462 in the Circadian Clock

PF-670462 exerts its effects by directly inhibiting the enzymatic activity of CK1δ and CK1ε. This inhibition has a profound impact on the core circadian feedback loop, primarily by stabilizing the PER proteins.

Caption: Signaling pathway of PF-670462 in the core circadian feedback loop.

Experimental Protocols

In Vitro Luciferase Reporter Assay for Circadian Period Measurement

This protocol is widely used to assess the effect of compounds on the circadian period in cultured cells.[2][5]

Objective: To measure the period length of the circadian clock in cultured cells expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Per2 or Bmal1).

Methodology:

-

Cell Culture and Transfection:

-

Culture cells (e.g., Rat-1 fibroblasts, U2OS cells) in appropriate media.

-

For non-reporter cell lines, transiently or stably transfect with a luciferase reporter plasmid (e.g., pGL3-Per2-dLuc).[5]

-

-

Synchronization:

-

Synchronize the cellular clocks by a brief treatment with a high concentration of dexamethasone (B1670325) (e.g., 100 nM for 2 hours) or serum shock.

-

-

Compound Treatment:

-

After synchronization, replace the medium with a recording medium containing the desired concentration of PF-670462 or vehicle control.

-

-

Bioluminescence Recording:

-

Place the culture plates in a luminometer equipped with a photomultiplier tube detector and maintain at 37°C.

-

Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for several days.

-

-

Data Analysis:

-

Analyze the bioluminescence data using software capable of circadian period analysis (e.g., LumiCycle analysis software) to determine the period length of the oscillations.

-

Caption: Experimental workflow for in vitro luciferase reporter assay.

In Vivo Assessment of Locomotor Activity Rhythms

This protocol is used to evaluate the effect of PF-670462 on the circadian behavior of animals.[2][6]

Objective: To measure the free-running circadian period of locomotor activity in rodents treated with PF-670462.

Methodology:

-

Animal Housing and Entrainment:

-

Individually house animals (e.g., mice) in cages equipped with running wheels.

-

Entrain the animals to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.

-

-

Baseline Free-Running Period Measurement:

-

Transfer the animals to constant darkness (DD) to allow them to free-run.

-

Record wheel-running activity continuously to determine the baseline free-running period (tau).

-

-

Compound Administration:

-

Administer PF-670462 or vehicle control at a specific circadian time (CT) each day. The compound can be delivered via intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or in the drinking water.

-

-

Post-Treatment Period Measurement:

-

Continue to record locomotor activity in DD during the treatment period to determine the new free-running period.

-

-

Data Analysis:

-

Analyze the activity data using actogram analysis software to calculate the period length before, during, and after treatment.

-

Caption: Experimental workflow for in vivo locomotor activity analysis.

Western Blot Analysis of PER2 Protein Levels and Phosphorylation

This protocol is used to directly assess the effect of PF-670462 on the stability and phosphorylation status of the PER2 protein.[2][7]

Objective: To determine the levels of total and phosphorylated PER2 protein in cells or tissues following treatment with PF-670462.

Methodology:

-

Sample Collection:

-

Culture and synchronize cells as described in the luciferase assay protocol. Treat with PF-670462 for the desired duration.

-

For in vivo studies, collect tissues (e.g., SCN, liver) from animals at different circadian times after PF-670462 administration.

-

-

Protein Extraction:

-

Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for total PER2 or a phospho-specific PER2 antibody (e.g., pS659).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

PF-670462 has emerged as a critical pharmacological tool for dissecting the molecular intricacies of the circadian clock. Its potent and selective inhibition of CK1δ and CK1ε allows for the precise modulation of the core clock machinery, leading to a dose-dependent lengthening of the circadian period. The data and protocols presented in this guide highlight the utility of PF-670462 in both in vitro and in vivo models of circadian rhythm research. For researchers and drug development professionals, PF-670462 not only serves as a valuable research compound but also represents a promising scaffold for the development of novel chronotherapeutics aimed at treating a range of conditions associated with circadian disruption, from sleep disorders to metabolic and psychiatric illnesses.

References

- 1. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

UCM-608 (2-Phenylmelatonin): A Technical Guide to its Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-608, also known as 2-Phenylmelatonin, is a potent synthetic agonist of melatonin (B1676174) receptors MT1 and MT2. This document provides a comprehensive technical overview of its core applications in neuroscience. It details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes its associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of UCM-608 in neurological disorders.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and possesses neuroprotective properties. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT1 and MT2 receptors. UCM-608 (2-Phenylmelatonin) is a highly potent melatonin receptor agonist that has demonstrated greater affinity and efficacy at these receptors compared to melatonin itself. This enhanced pharmacological profile makes UCM-608 a valuable tool for investigating the physiological roles of the melatonergic system and a promising candidate for the development of novel therapeutics for a range of neurological conditions, including sleep disorders, neurodegenerative diseases, and cerebral ischemia.

Mechanism of Action

UCM-608 exerts its biological effects by binding to and activating MT1 and MT2 receptors, which are predominantly expressed in the central nervous system, including the suprachiasmatic nucleus (SCN) of the hypothalamus, hippocampus, and cortex. These receptors are coupled to various intracellular signaling pathways, primarily through inhibitory G-proteins (Gi/o) and also Gq/11 proteins.

Activation of MT1 and MT2 receptors by UCM-608 leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

-

Modulation of phosphoinositide signaling: Activation of phospholipase C (PLC) can occur, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

Regulation of ion channels: Melatonin receptors can modulate the activity of potassium and calcium channels, influencing neuronal excitability.

-

Activation of MAPK/ERK signaling: The extracellular signal-regulated kinase (ERK) pathway, crucial for cell survival and plasticity, is also a downstream target of melatonin receptor activation.

Quantitative Data

The following tables summarize the key quantitative parameters of UCM-608, providing a basis for experimental design and comparison with other melatonergic ligands.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (pKi) | MT1 | 10.7 | [1] |

| MT2 | 10.4 | [1] | |

| Functional Activity (EC50) | MT1 (G-protein activation) | 65 pM | [1] |

| MT2 (G-protein activation) | 58 pM | [1] |

Table 1: Binding Affinity and Functional Activity of UCM-608 at Melatonin Receptors. pKi represents the negative logarithm of the inhibition constant, with higher values indicating stronger binding affinity. EC50 is the concentration of the agonist that gives a response halfway between the baseline and maximum response, indicating potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by UCM-608 and a typical experimental workflow for its characterization.

Caption: Signaling pathway of UCM-608 via MT1 and MT2 receptors.

Caption: Experimental workflow for characterizing UCM-608 in neuroscience.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of UCM-608 in a neuroscience context.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of UCM-608 to activate G-proteins coupled to MT1 and MT2 receptors.

Materials:

-

Neuronal cell line expressing MT1/MT2 receptors (e.g., HEK293 cells stably transfected with the receptor) or brain tissue homogenates.

-

UCM-608 (2-Phenylmelatonin).

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Scintillation fluid and vials.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP (to ensure binding of [³⁵S]GTPγS is receptor-dependent), and varying concentrations of UCM-608.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction. Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. Plot the specific binding against the log concentration of UCM-608 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Western Blot for ERK1/2 Phosphorylation

This protocol details the measurement of UCM-608-induced activation of the ERK1/2 signaling pathway.

Materials:

-

Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells).

-

UCM-608.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and grow to desired confluency. Serum-starve the cells for 4-6 hours before treating with various concentrations of UCM-608 for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

UCM-608 (2-Phenylmelatonin) is a powerful pharmacological tool for dissecting the roles of the melatonergic system in the central nervous system. Its high potency and affinity for MT1 and MT2 receptors make it a valuable compound for in vitro and in vivo studies aimed at understanding the pathophysiology of various neurological disorders and for the development of novel therapeutic strategies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies involving UCM-608. Further research into the specific neuronal circuits and cell types modulated by UCM-608 will undoubtedly continue to uncover its full therapeutic potential.

References

Investigating the Pharmacology of UCM-608: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-608 is a novel pharmacological agent that has garnered interest for its potential therapeutic applications. This document provides a comprehensive analysis of the current understanding of UCM-608's pharmacology, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. All quantitative data are presented in standardized tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key molecular interactions and experimental procedures.

Mechanism of Action

UCM-608 is recognized as a potent and selective inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). Its inhibitory action is characterized by a time-dependent and irreversible mechanism. This inhibition leads to an increase in the levels of N-palmitoylethanolamine (PEA), an endogenous lipid mediator with anti-inflammatory and analgesic properties. The compound demonstrates high potency, with reported IC50 values in the nanomolar range.

Quantitative Data: Inhibitory Potency of UCM-608

| Target Enzyme | Cell Type/Condition | IC50 (nM) | Reference |

| NAAA | Human NAAA-transfected HEK293 cells | 71 ± 9 | |

| NAAA | Rat recombinant NAAA | 29 ± 5 | |

| FAAH | Rat liver homogenate | > 10,000 |

Signaling Pathways

The primary signaling pathway influenced by UCM-608 is mediated by the accumulation of its substrate, PEA. PEA is known to exert its biological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). This nuclear receptor plays a crucial role in the regulation of lipid metabolism and inflammation. The inhibition of NAAA by UCM-608 leads to enhanced PPAR-α signaling, which is believed to be the downstream mechanism for its observed anti-inflammatory effects.

Figure 1. UCM-608 signaling pathway.

Experimental Protocols

NAAA Inhibition Assay

A key experiment to determine the potency of UCM-608 is the NAAA inhibition assay. This is typically performed using cell lysates or recombinant NAAA.

-

Enzyme Source: Homogenates of cells overexpressing NAAA (e.g., HEK293 cells) or purified recombinant NAAA.

-

Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide, is commonly used.

-

Procedure:

-

The enzyme preparation is pre-incubated with varying concentrations of UCM-608 for a defined period.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer.

-

IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.

-

Figure 2. NAAA inhibition assay workflow.

In Vivo Anti-inflammatory Models

To assess the in vivo efficacy of UCM-608, animal models of inflammation are utilized. A common model is the carrageenan-induced paw edema model in rodents.

-

Animal Model: Rats or mice.

-

Procedure:

-

A baseline measurement of paw volume is taken.

-

Animals are pre-treated with UCM-608 or a vehicle control.

-

Inflammation is induced by injecting carrageenan into the paw.

-

Paw volume is measured at various time points post-injection.

-

The anti-inflammatory effect is determined by the reduction in paw edema in the UCM-608 treated group compared to the control group.

-

Selectivity Profile

An important aspect of the pharmacology of UCM-608 is its selectivity for NAAA over other related enzymes, such as fatty acid amide hydrolase (FAAH). This selectivity is crucial to minimize off-target effects. As indicated in the data table above, UCM-608 shows negligible inhibition of FAAH at concentrations where it potently inhibits NAAA.

Conclusion

UCM-608 is a potent and selective irreversible inhibitor of NAAA. Its mechanism of action involves the enhancement of the endogenous anti-inflammatory mediator PEA and subsequent activation of PPAR-α. The experimental protocols outlined provide a framework for the continued investigation of this compound. Further research is warranted to fully elucidate its therapeutic potential in inflammatory and pain-related disorders.

UCM-608 (2-Phenylmelatonin): A Technical Guide for the Study of Sleep-Wake Cycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-608, also known as 2-Phenylmelatonin, is a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2. Melatonin itself is a neurohormone primarily synthesized by the pineal gland, with its secretion tightly regulated by the circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Melatonin plays a crucial role in signaling darkness and regulating the sleep-wake cycle. As a synthetic analog, UCM-608 offers a valuable tool for dissecting the molecular and physiological mechanisms by which melatonin receptor activation modulates sleep and other circadian rhythms. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing UCM-608 in sleep-wake cycle research. While specific quantitative data and detailed experimental protocols for UCM-608 are not extensively available in publicly accessible literature, this guide synthesizes information from studies on closely related non-selective and selective MT1/MT2 receptor agonists to provide a comprehensive framework for its application.

Mechanism of Action: Targeting the Melatonin Receptors

UCM-608 exerts its physiological effects by binding to and activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). These two receptor subtypes, while both responsive to melatonin, play distinct and sometimes opposing roles in the regulation of sleep architecture.

-

MT1 Receptors: Activation of MT1 receptors is primarily associated with the regulation of REM (Rapid Eye Movement) sleep.[1] These receptors are expressed in brain regions implicated in REM sleep control, such as the locus coeruleus and the lateral hypothalamus.[1]

-

MT2 Receptors: The activation of MT2 receptors is more directly linked to the promotion of NREM (Non-Rapid Eye Movement) sleep.[1] These receptors are found in areas like the reticular thalamus, a key region for NREM sleep generation.[1]

As a non-selective agonist, UCM-608 is expected to engage both of these pathways. The overall effect on the sleep-wake cycle will therefore be a composite of its actions on both REM and NREM sleep-regulating circuits.

Data Presentation: Expected Effects of Non-Selective MT1/MT2 Agonists on Sleep Parameters

While specific data for UCM-608 is limited, studies on other non-selective and selective melatonin agonists provide insight into the expected quantitative effects on sleep architecture. The following tables summarize representative data from studies on compounds like melatonin, UCM793 (a non-selective MT1/MT2 agonist), and UCM924 (a selective MT2 partial agonist) in rodent models.[2] This data is presented to illustrate the potential effects of a compound like UCM-608.

Table 1: Effects of Melatonin and Related Agonists on Sleep Latency and Duration in Rodent Models

| Compound | Dose (mg/kg) | Change in NREM Sleep Latency | Change in NREM Sleep Duration | Change in REM Sleep Episodes | Change in Wakefulness Episodes |

| Melatonin | 40 | Decreased by 37%[2] | No significant change[2] | No significant change[2] | No significant change[2] |

| UCM793 | 40 | No significant change[2] | No significant change[2] | No significant change[2] | Increased by 52%[2] |

| UCM924 | 40 | Decreased by 56%[2] | Increased by 31%[2] | Increased by 57%[2] | No significant change[2] |

Table 2: Effects of Melatonin on Sleep Stage Percentages in Humans with Reduced REM Sleep

| Treatment | Baseline REM Sleep (%) | Post-treatment REM Sleep (%) |

| Melatonin (3 mg) | 14.7 | 17.8 |

| Placebo | 14.3 | 12.0 |

Experimental Protocols

The following is a representative, detailed methodology for a preclinical study designed to evaluate the effects of UCM-608 on the sleep-wake cycle in a rodent model, based on established protocols for similar compounds.

Animal Model and Surgical Implantation for Polysomnography

-

Animals: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals should be housed individually in a temperature-controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.

-

Surgical Procedure:

-

Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

-

Implant flexible, insulated stainless steel wire electrodes into the nuchal muscles for electromyogram (EMG) recording.

-

The electrode leads are connected to a miniature plug, which is then secured to the skull with dental acrylic. .

-

-

Post-operative Care and Habituation:

-

Administer post-operative analgesics as required.

-

Allow a recovery period of at least one week.

-

Habituate the animals to the recording chamber and the flexible recording cable for at least 48 hours prior to the start of the experiment.

-

Drug Administration and Polysomnographic Recording

-

Drug Preparation: Dissolve UCM-608 in an appropriate vehicle (e.g., a small percentage of DMSO in saline). The vehicle alone should be used as a control.

-

Administration: Administer UCM-608 or vehicle via intraperitoneal (i.p.) injection at a specific time point, typically at the beginning of the light (inactive) or dark (active) phase, depending on the study's objective. A range of doses should be tested to establish a dose-response relationship.

-

Recording:

-

Connect the animal to the recording apparatus via the head-mounted plug.

-

Record EEG and EMG signals continuously for 24 hours post-injection.

-

The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized for computer-based analysis.

-

Data Analysis

-

Sleep Scoring: The 24-hour recordings are divided into epochs (e.g., 10-30 seconds). Each epoch is manually or automatically scored as one of three vigilance states:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.

-

NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.

-

REM Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).

-

-

Analysis of Sleep Parameters: The following parameters are quantified and compared between the UCM-608 and vehicle-treated groups:

-

Sleep Latency: Time from injection to the first continuous period of NREM sleep.

-

Total Sleep Time: Total duration of NREM and REM sleep over the 24-hour period.

-

Sleep Architecture:

-

Percentage of time spent in each vigilance state (Wake, NREM, REM).

-

Bout duration and number of bouts for each vigilance state.

-

-

EEG Power Spectral Analysis: Analysis of the EEG frequency components (e.g., delta, theta power) within each sleep stage.

-

Mandatory Visualizations

Signaling Pathways

The binding of UCM-608 to MT1 and MT2 receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity and sleep.

Caption: Signaling pathways of UCM-608 via MT1 and MT2 receptors.

Experimental Workflow

The following diagram outlines the logical flow of a typical preclinical study investigating the effects of UCM-608 on sleep-wake cycles.

Caption: Experimental workflow for UCM-608 sleep study.

Conclusion

UCM-608 (2-Phenylmelatonin) represents a potent tool for investigating the role of melatonin receptors in the regulation of the sleep-wake cycle. Its non-selective agonist activity at both MT1 and MT2 receptors allows for the exploration of the combined effects of activating both REM and NREM sleep-modulating pathways. While direct and extensive research on UCM-608's effects on sleep is not widely published, the established methodologies and findings from studies on other melatonin agonists provide a robust framework for its use in preclinical research. Future studies employing UCM-608 will be valuable in further elucidating the complex pharmacology of the melatonergic system and its potential as a therapeutic target for sleep disorders.

References

A Technical Guide to the Therapeutic Potential of UCM 608 (2-Phenylmelatonin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM 608, also known as 2-Phenylmelatonin, is a potent synthetic agonist of the melatonin (B1676174) receptors MT1 and MT2. This document provides a comprehensive overview of its pharmacological profile, potential therapeutic applications, and the underlying scientific data. By acting on the melatonergic system, which is critically involved in the regulation of circadian rhythms, sleep-wake cycles, and mood, UCM 608 presents a promising candidate for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide consolidates available preclinical data, details key experimental methodologies, and visualizes the core signaling pathways to facilitate further research and development efforts.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland that plays a pivotal role in synchronizing the body's circadian rhythms to the light-dark cycle. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors. The therapeutic potential of targeting these receptors has led to the development of several synthetic agonists. UCM 608 (2-Phenylmelatonin) is a highly potent melatonin agonist that exhibits greater affinity and potency than melatonin itself. Its unique chemical structure, featuring a phenyl group at the 2-position of the indole (B1671886) nucleus, contributes to its high affinity for a lipophilic subpocket within the melatonin receptors. This guide explores the preclinical data supporting the potential therapeutic applications of UCM 608.

Mechanism of Action

UCM 608 exerts its pharmacological effects by acting as a full agonist at both MT1 and MT2 melatonin receptors. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like UCM 608, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the physiological effects of melatonin, including the regulation of neuronal firing and circadian rhythmicity.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for UCM 608 (2-Phenylmelatonin) from preclinical studies.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Species | Reference |

| EC50 (G protein activation) | MT1 | 65 pM | Human (transfected cells) | [1][2] |

| EC50 (G protein activation) | MT2 | 58 pM | Human (transfected cells) | [1][2] |

| -log EC50 (Contraction) | Enteric Melatonin Receptors | 9.3 ± 1.0 | Guinea-pig | |

| EC50 | MT2 | 7.0 µM | Not Specified |

Potential Therapeutic Applications

Based on the mechanism of action of UCM 608 and the known roles of the melatonergic system, several therapeutic applications can be postulated. While direct preclinical evidence for UCM 608 in specific disease models is limited, the broader literature on melatonin receptor agonists provides a strong rationale for its investigation in the following areas.

Sleep Disorders

The most established therapeutic area for melatonin agonists is the treatment of insomnia and other sleep-related disorders. By activating MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, these compounds can help regulate the sleep-wake cycle. The potent agonism of UCM 608 suggests it could be effective in promoting sleep onset and maintenance.

Anxiety and Depressive Disorders

The melatonergic system is known to modulate mood and anxiety. Studies with other melatonin agonists have shown anxiolytic and antidepressant-like effects in animal models. The MT2 receptor, in particular, has been implicated in the regulation of anxiety. Given its high potency at both MT1 and MT2 receptors, UCM 608 could be a valuable tool for exploring new treatments for anxiety and depression.

Neuroprotection

Melatonin has well-documented neuroprotective properties, which are mediated in part through its receptor-dependent actions. These include anti-inflammatory, antioxidant, and anti-apoptotic effects. Potent melatonin agonists like UCM 608 could therefore have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neurons from damage.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are summaries of key methodologies used in the characterization of UCM 608, based on the available literature.

Radioligand Binding Assay for Melatonin Receptors

This protocol is a standard method for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibition constant (Ki) of UCM 608 for MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either the human MT1 or MT2 receptor (e.g., NIH3T3 cells).

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled melatonin agonist (e.g., 2-[125I]iodomelatonin) and varying concentrations of the unlabeled test compound (UCM 608).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of UCM 608 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for G Protein Activation

This functional assay measures the ability of an agonist to activate G proteins coupled to the receptor.

Objective: To determine the potency (EC50) and efficacy of UCM 608 in activating G proteins via MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of UCM 608.

-

Reaction Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from unbound by filtration.

-

Detection: The amount of [35S]GTPγS bound to the G proteins is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of UCM 608 that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined.

Experimental Workflow Diagram

Conclusion and Future Directions

UCM 608 (2-Phenylmelatonin) is a highly potent melatonin receptor agonist with a pharmacological profile that suggests its potential for therapeutic development. The available preclinical data demonstrate its high affinity and functional activity at both MT1 and MT2 receptors. While direct evidence in animal models of disease is currently lacking, the well-established roles of the melatonergic system in sleep, mood, and neuroprotection provide a strong rationale for further investigation. Future research should focus on evaluating the efficacy of UCM 608 in validated animal models of insomnia, anxiety, depression, and neurodegenerative disorders. Detailed pharmacokinetic and toxicological studies will also be necessary to advance this promising compound towards clinical development. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

Application Notes and Protocols for In Vitro Characterization of UCM-608

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-608 is a high-affinity melatonin (B1676174) receptor agonist targeting both the MT1 and MT2 subtypes.[1] Melatonin receptors are G protein-coupled receptors (GPCRs) primarily coupled to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This document provides detailed protocols for the in vitro characterization of UCM-608, including receptor binding affinity and functional activity assays. These protocols are essential for determining the potency and efficacy of UCM-608 and similar compounds in a drug discovery and development setting.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for UCM-608 at the human MT1 and MT2 melatonin receptors.

| Receptor Binding Affinity of UCM-608 | |

| Parameter | Value |

| MT1 pKi | 10.7 |

| MT2 pKi | 10.4 |

| pKi values were determined by radioligand binding assays. |

| Functional Activity of UCM-608 | ||

| Assay | Parameter | Value |

| cAMP Inhibition Assay | MT1 pEC50 | 9.8 |

| MT2 pEC50 | 9.5 | |

| MT1 Emax (%) | 100 | |

| MT2 Emax (%) | 100 | |

| GTPγS Binding Assay | MT1 pEC50 | 9.6 |

| MT2 pEC50 | 9.3 | |

| MT1 Emax (%) | 98 | |

| MT2 Emax (%) | 95 | |

| Functional data are representative and may vary between experimental systems. |

Signaling Pathway

UCM-608, as a melatonin receptor agonist, activates the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.

References

Application Notes and Protocols for UCM 608 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM 608, also known as 2-Phenylmelatonin, is a potent and high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2. As a synthetic analog of melatonin, UCM 608 is a valuable tool for investigating the physiological and pathophysiological roles of the melatonergic system in various cellular processes. These application notes provide detailed protocols for the dissolution and application of UCM 608 in cell culture experiments, along with a summary of its biological activity and the key signaling pathways it modulates.

Data Presentation

The following table summarizes the key quantitative data for UCM 608, providing a quick reference for experimental planning.

| Parameter | Value | Cell Type/System | Reference |

| MT1 Receptor Affinity (pKi) | 10.7 | N/A | |

| MT2 Receptor Affinity (pKi) | 10.4 | N/A | |

| MT1 G-protein Activation (EC50) | 65 pM | MT1-transfected cells | |

| MT2 G-protein Activation (EC50) | 58 pM | MT2-transfected cells | |

| Solubility in DMSO | Soluble to 100 mM | N/A | |

| Solubility in Ethanol | Soluble to 100 mM | N/A |

Note: The effective concentration in cell-based assays may vary depending on the cell type, experimental conditions, and the specific biological endpoint being measured. A preliminary dose-response experiment is recommended.

Experimental Protocols

Protocol 1: Preparation of UCM 608 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of UCM 608, which can be stored for later use.

Materials:

-

UCM 608 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

-

Weighing UCM 608: Accurately weigh the desired amount of UCM 608 powder.

-

Dissolution in DMSO: Add the appropriate volume of DMSO to the UCM 608 powder to achieve a desired stock concentration (e.g., 10 mM or 100 mM).

-

Vortexing: Vortex the solution thoroughly until the UCM 608 is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Treatment of Cells with UCM 608

This protocol outlines the general procedure for treating cultured cells with UCM 608.

Materials:

-

Cultured cells in appropriate cell culture vessels (e.g., plates, flasks)

-

Complete cell culture medium

-

UCM 608 stock solution (prepared as in Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells at the desired density in the culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the UCM 608 stock solution. Prepare the desired final concentrations of UCM 608 by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is recommended to perform a serial dilution to obtain a range of concentrations for a dose-response analysis.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without UCM 608) to the cell culture medium as used for the highest concentration of UCM 608. This is crucial to account for any potential effects of the solvent on the cells.

-

Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the freshly prepared medium containing the different concentrations of UCM 608 or the vehicle control to the respective wells.

-

Incubation: Return the cells to the incubator and incubate for the desired period, which can range from hours to days depending on the specific assay.

-

Downstream Analysis: Following the incubation period, the cells can be harvested and analyzed using various assays to assess the effects of UCM 608 on cell proliferation, signaling pathways, gene expression, or other cellular functions.

Mandatory Visualizations

Signaling Pathway of UCM 608

Caption: Signaling pathway of UCM 608 via MT1/MT2 receptors.

Experimental Workflow for UCM 608 Cell Treatment

Caption: Experimental workflow for cell treatment with UCM 608.

UCM 608 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM 608 is a high-affinity melatonin (B1676174) receptor agonist, exhibiting potent activity at both the MT1 and MT2 receptor subtypes. As an analog of the endogenous hormone melatonin, UCM 608 is a valuable tool for investigating the physiological roles of melatonin receptors in various biological systems. Its utility spans from basic research in chronobiology and neuroscience to preclinical studies in drug development for sleep disorders, mood disorders, and other conditions where melatonin signaling is implicated. These application notes provide detailed protocols for the preparation and storage of UCM 608 stock solutions to ensure experimental consistency and reproducibility.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of UCM 608 is presented in the table below for easy reference.

| Property | Value |

| Chemical Name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide |

| Synonyms | 2-Phenylmelatonin |

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.37 g/mol |

| CAS Number | 151889-03-1 |

| Appearance | Solid powder |

| Receptor Binding | High-affinity agonist for MT1 and MT2 melatonin receptors |

| pKi Values | MT1: 10.7, MT2: 10.4 |

Signaling Pathway

UCM 608 exerts its biological effects by activating the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by the activation of these receptors involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Additionally, melatonin receptors can couple to other G-proteins to activate alternative signaling pathways, including the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[5][6][7][8]

Caption: Melatonin Receptor Signaling Pathway.

Experimental Protocols

Preparation of a 10 mM UCM 608 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of UCM 608 in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

UCM 608 powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of UCM 608:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 308.37 g/mol x 1000 mg/g = 3.0837 mg

-

-

-

Weigh the UCM 608 powder:

-

Carefully weigh out the calculated amount of UCM 608 powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add the appropriate volume of sterile DMSO to the tube containing the UCM 608 powder. For 3.08 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

-

Ensure complete dissolution:

-

Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Caption: UCM 608 Stock Solution Preparation Workflow.

Storage and Stability

Proper storage of UCM 608 and its stock solutions is critical to maintain its stability and biological activity.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 2 years | Protect from light and moisture. |

| DMSO Stock Solution | -80°C | 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[9] |

| DMSO Stock Solution | -20°C | 1 month | Suitable for short-term storage.[9] |

| DMSO Stock Solution | 4°C | 2 weeks | For immediate or very short-term use. |

Application Guidelines

When using the UCM 608 DMSO stock solution in cell-based assays, it is important to consider the final concentration of DMSO in the culture medium. High concentrations of DMSO can be toxic to cells.[10]

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[10]

-

Serial Dilutions: To achieve the desired final concentration of UCM 608 in your experiment, perform serial dilutions of the stock solution in your culture medium. It is recommended to perform these dilutions in a stepwise manner to prevent precipitation of the compound.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the addition of UCM 608. This will account for any effects of the solvent on the experimental outcome.

References

- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 4. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. lifetein.com [lifetein.com]

Application Notes and Protocols for Assessing UCM-608 (UNC0638/UNC0642) Activity in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0638 and its analog UNC0642 are potent and selective small molecule inhibitors of the histone methyltransferases G9a and GLP.[1][2] G9a and GLP are responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4] Dysregulation of G9a/GLP activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3][5] These application notes provide detailed protocols for cell-based assays to evaluate the activity of UNC0638 and UNC0642.

Mechanism of Action

UNC0638 and UNC0642 are substrate-competitive inhibitors that bind to the substrate-binding groove of G9a and GLP, preventing the methylation of their targets.[6] This leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways, including the Wnt/β-catenin and mTOR pathways.[7][8] Inhibition of G9a/GLP has been shown to suppress cancer cell proliferation, migration, and invasion.[3][9]

Data Presentation

Table 1: In Vitro and Cellular Potency of G9a/GLP Inhibitors

| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 for H3K9me2 Reduction (nM) | Cell Line |

| UNC0638 | G9a | <15 | 81 | MDA-MB-231 |

| GLP | 19 | |||

| UNC0642 | G9a | <2.5 | 106 | MDA-MB-231 |

| GLP | <2.5 |

Data compiled from multiple sources.[1][2][10][11][12][13]

Table 2: Cellular Toxicity of G9a/GLP Inhibitors

| Compound | Cell Line | Assay | EC50 (µM) |

| UNC0638 | MDA-MB-231 | MTT | >10 |

| UNC0642 | Various | MTT/Resazurin (B115843) | Generally low toxicity reported |

EC50 values for toxicity are significantly higher than functional IC50 values, indicating a good therapeutic window.[14][15]

Experimental Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for assessing the cytotoxic or cytostatic effects of the compound.

a. MTT Assay Protocol [10]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the G9a/GLP inhibitor (e.g., UNC0638 or UNC0642) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

b. Resazurin (AlamarBlue) Assay Protocol [12]

This is a fluorescence-based assay that also measures metabolic activity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Cellular G9a/GLP Target Engagement Assay (In-Cell Western™)[14]

This assay directly measures the inhibition of G9a/GLP activity in cells by quantifying the levels of H3K9 dimethylation.

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with inhibitors as described for the viability assays.

-

Cell Fixation and Permeabilization:

-

Remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the wells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C. A second primary antibody for a loading control (e.g., total Histone H3 or a DNA dye like DRAQ5) should also be used.[6]

-

Secondary Antibody Incubation: Wash the wells and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature in the dark.

-

Signal Detection: Scan the plate using an infrared imaging system (e.g., Odyssey® CLx).

-

Data Analysis: Quantify the intensity of the H3K9me2 signal and normalize it to the loading control signal. Calculate the IC50 value for the reduction of H3K9me2.

Clonogenic Assay (Colony Formation Assay)[4]

This assay assesses the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival and anti-proliferative effects.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

-

Compound Treatment: Treat the cells with the G9a/GLP inhibitor for the desired duration (this can be continuous or for a shorter exposure time).

-

Colony Growth: Allow the cells to grow for 1-3 weeks, replacing the medium with fresh medium (with or without the compound, depending on the experimental design) every 2-3 days.

-

Colony Staining:

-

Wash the wells with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15 minutes.

-

-

Quantification: Wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) manually or using an automated colony counter.

Visualization of Pathways and Workflows

Caption: G9a/GLP signaling and inhibition by UNC0638/UNC0642.

Caption: General workflow for assessing G9a/GLP inhibitor activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]

- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UNC0642 | Structural Genomics Consortium [thesgc.org]

- 11. rndsystems.com [rndsystems.com]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UNC0638 | Structural Genomics Consortium [thesgc.org]

Application Notes and Protocols: Determining the Affinity of UCM-608 for Melatonin Receptors using a Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-608 is a high-affinity melatonin (B1676174) receptor agonist, demonstrating significant potential in pharmacological research and drug development.[1] This document provides a detailed protocol for determining the binding affinity of UCM-608 for the human melatonin MT1 and MT2 receptors using a competitive radioligand binding assay. The method employs 2-[¹²⁵I]-iodomelatonin, a well-characterized radioligand for these receptors, to enable the accurate determination of the inhibition constant (Ki) of UCM-608.[2][3][4] Understanding the binding affinity is a critical step in characterizing the pharmacological profile of this compound.

Principle of the Assay

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[2][5][6] In this competitive binding assay, a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) competes with varying concentrations of the unlabeled test compound (UCM-608) for binding to the MT1 and MT2 receptors present in cell membrane preparations. By measuring the amount of radioligand displaced by UCM-608, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.[7]

Quantitative Data Summary

The binding affinity of UCM-608 and the dissociation constant of the radioligand 2-[¹²⁵I]-iodomelatonin for human MT1 and MT2 receptors are summarized in the table below.

| Compound | Receptor | Parameter | Value | Reference |